Ethyl 2-bromocyclobutane-1-carboxylate is an organobromine compound with the molecular formula and a molecular weight of approximately 207.07 g/mol. It is characterized by its structure, which includes a cyclobutane ring substituted with a bromine atom and an ethyl carboxylate group. This compound is typically encountered as a colorless to light yellow liquid, exhibiting a melting point of about -18°C and a boiling point ranging from 197°C to 198°C. Ethyl 2-bromocyclobutane-1-carboxylate is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and chloroform .
These reactions make ethyl 2-bromocyclobutane-1-carboxylate a valuable intermediate in organic synthesis .
Ethyl 2-bromocyclobutane-1-carboxylate can be synthesized through several methods, with the most common being:
This method highlights the compound's utility as an intermediate in organic synthesis .
Ethyl 2-bromocyclobutane-1-carboxylate serves primarily as an intermediate in the synthesis of various organic compounds. Its applications include:
Ethyl 2-bromocyclobutane-1-carboxylate can be compared with several similar compounds based on their structural and functional characteristics. Notable similar compounds include:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethyl 3-bromocyclobutane-1-carboxylate | Bromo-substituted ester | Different bromine position; similar applications |
| Ethyl cyclobutane-1-carboxylate | Unsubstituted ester | Lacks bromine; used in similar syntheses |
| Ethyl bicyclo[1.1.0]butane-1-carboxylate | Bicyclic structure | Unique ring system; different reactivity |
Ethyl 2-bromocyclobutane-1-carboxylate's uniqueness lies in its specific bromination at the second position of the cyclobutane ring, which influences its reactivity and biological properties. This positioning allows for distinct synthetic pathways and potential applications that may not be achievable with other structural variations .